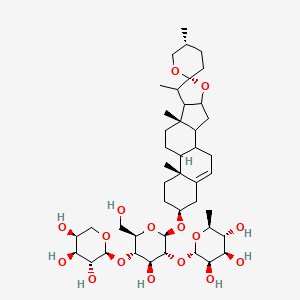![molecular formula C31H42O17 B11935758 Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)
Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Specnuezhenide is a major active iridoid glycoside derived from the edible herb Fructus Ligustri Lucidi, commonly used in traditional Chinese medicine. It is known for its anti-inflammatory, anti-oxidative, and anti-tumor properties . Specnuezhenide has shown potential in treating various age-related diseases and conditions, including hepatic lipid accumulation and retinal neovascularization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of specnuezhenide involves extracting the compound from the seeds of Ligustrum lucidum. The process typically includes the following steps:
Extraction: The seeds are first subjected to an alcohol extraction process to obtain the specnuezhenide alcohol extract.
Purification: The extract is then mixed with a solvent to purify the compound.
Industrial Production Methods
Industrial production of specnuezhenide involves optimizing the extraction and purification processes to achieve high yield and purity. The use of advanced techniques such as HSCCC and UPE allows for efficient mass production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Specnuezhenide undergoes various chemical reactions, including:
Oxidation: Specnuezhenide can be oxidized under specific conditions to form different oxidation products.
Substitution: Specnuezhenide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving specnuezhenide include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired products and the nature of the reaction .
Major Products Formed
The major products formed from the reactions of specnuezhenide include various oxidized and reduced derivatives, which may have different biological activities and properties .
Applications De Recherche Scientifique
Specnuezhenide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Medicine: The compound has demonstrated potential in treating age-related diseases, such as hepatic lipid accumulation and retinal neovascularization It also exhibits anti-inflammatory, anti-oxidative, and anti-tumor effects.
Industry: Specnuezhenide is used in the development of natural product-based pharmaceuticals and supplements.
Mécanisme D'action
Specnuezhenide exerts its effects through various molecular targets and pathways, including:
HIF-1α/VEGF Signaling Pathway: Specnuezhenide inhibits hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) signaling, which plays a crucial role in preventing retinal neovascularization.
MAPK Signaling Pathway: The compound increases the expression levels of key proteins in the MAPK signaling pathway, which may improve myelosuppression.
Carboxylesterase Targeting: Specnuezhenide targets carboxylesterase in the treatment of colorectal cancer, modulating gut microbiota and enhancing bioavailability.
Comparaison Avec Des Composés Similaires
Specnuezhenide is unique among iridoid glycosides due to its specific biological activities and therapeutic potential. Similar compounds include:
Neonuezhenide: Another iridoid glycoside with similar anti-inflammatory and anti-oxidative properties.
Nuezhenoside G13: A secoiridoid glycoside with comparable biological activities.
Oleuropein: A compound with anti-inflammatory and anti-oxidative effects, commonly found in olive oil.
Specnuezhenide stands out due to its specific applications in treating age-related diseases and its unique mechanism of action involving multiple signaling pathways .
Propriétés
Formule moléculaire |
C31H42O17 |
|---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
methyl (4S,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 |
Clé InChI |
STKUCSFEBXPTAY-KCWGXYKVSA-N |
SMILES isomérique |
CC=C1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O |
SMILES canonique |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
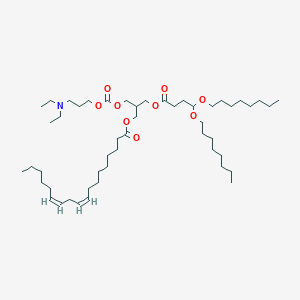
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
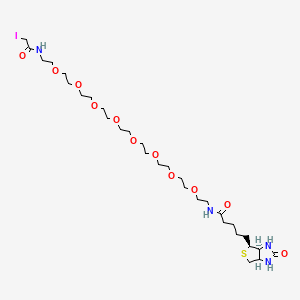
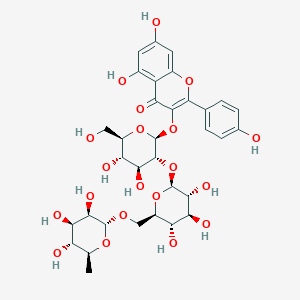
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
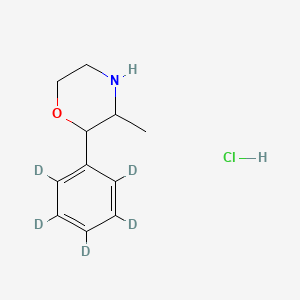

![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

